molecular formula C22H25N3O4S2 B3290723 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 867041-45-0

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3290723
CAS No.: 867041-45-0
M. Wt: 459.6 g/mol
InChI Key: AMEOIXFRFDFHRE-UHFFFAOYSA-N
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Description

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a thiazole ring, and a furan ring, all connected through a sulfonyl and benzamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the individual ring systems and their subsequent coupling. The general synthetic route may include:

    Preparation of 3,5-dimethylpiperidine: This can be synthesized through the hydrogenation of 3,5-dimethylpyridine.

    Synthesis of 5-methylfuran-2-yl thiazole: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the prepared ring systems using sulfonylation and amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzonitrile
  • 5-(3,5-Dimethylpiperidin-1-yl)sulfonyl-1-methylindole-2,3-dione

Uniqueness

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of multiple ring systems and functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-14-10-15(2)12-25(11-14)31(27,28)18-7-5-17(6-8-18)21(26)24-22-23-19(13-30-22)20-9-4-16(3)29-20/h4-9,13-15H,10-12H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEOIXFRFDFHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(O4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
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4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
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4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
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4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
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4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
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4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide

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